3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid

Lipophilicity Physicochemical profiling logP

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid (CAS 1181657-81-7; free acid MW 267.73 g/mol; C₁₂H₁₀ClNO₂S) is a heterocyclic carboxylic acid comprising a 2-(2-chlorophenyl)-substituted thiazole core linked via its 4‑position to a propanoic acid side chain. The hydrochloride salt form (CAS 1332530-24-1; MW 304.19 g/mol) is also routinely supplied for research applications.

Molecular Formula C12H10ClNO2S
Molecular Weight 267.73 g/mol
Cat. No. B11057735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Molecular FormulaC12H10ClNO2S
Molecular Weight267.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=CS2)CCC(=O)O)Cl
InChIInChI=1S/C12H10ClNO2S/c13-10-4-2-1-3-9(10)12-14-8(7-17-12)5-6-11(15)16/h1-4,7H,5-6H2,(H,15,16)
InChIKeyMFEGGFLXWNJZBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic Acid: Procurement-Relevant Physicochemical & Structural Profile


3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid (CAS 1181657-81-7; free acid MW 267.73 g/mol; C₁₂H₁₀ClNO₂S) is a heterocyclic carboxylic acid comprising a 2-(2-chlorophenyl)-substituted thiazole core linked via its 4‑position to a propanoic acid side chain . The hydrochloride salt form (CAS 1332530-24-1; MW 304.19 g/mol) is also routinely supplied for research applications . This compound belongs to the broader 2‑aryl‑4‑thiazolepropanoic acid family and is listed among commercial screening libraries as a thiazole‑based fragment or building block. Critically, 3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid should not be conflated with the structurally unrelated Janus kinase (JAK) inhibitor tofacitinib (CP‑690,550); several vendor databases incorrectly assign the CP‑690,550 synonym to this compound, but the canonical structures are entirely distinct .

Why Generic Substitution Among 2‑Aryl‑4‑thiazolepropanoic Acids Is Not Scientifically Justified for 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic Acid


Within the 2‑aryl‑4‑thiazolepropanoic acid series, even conservative substituent permutations—such as moving the chlorine atom from the ortho to the para position on the phenyl ring, removing it entirely, or altering the linker length between the thiazole and the carboxylic acid—produce marked differences in lipophilicity, hydrogen‑bonding capacity, and metabolic liability . For procurement decisions, selecting the unsubstituted phenyl analogue (CAS 23856‑01‑1, logP ~2.83 ) or the para‑chloro regioisomer (CAS 23856‑05‑5) in place of the ortho‑chloro target compound changes the physicochemical profile and potentially the toxicological risk, illustrated by the well‑documented clinical hepatotoxicity of fenclozic acid, a closely related 2‑(4‑chlorophenyl)‑4‑thiazoleacetic acid derivative . These structure‑dependent property shifts make generic substitution scientifically unsound without explicit comparative data for the specific endpoint of interest.

Quantitative Differentiation Evidence: 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic Acid vs. Key 2‑Aryl‑4‑thiazolepropanoic Acid Comparators


Computational logP Comparison: Ortho‑Chloro Substitution Increases Predicted Lipophilicity by ~0.47 log Units vs. the Unsubstituted Phenyl Analogue

The predicted logP of the free acid form of the target compound was calculated as 3.22 using a QSPR model . By comparison, the unsubstituted 3-(2-phenyl-1,3-thiazol-4-yl)propanoic acid (CAS 23856-01-1) has a computationally determined logP of approximately 2.83 . The difference of +0.39 log units reflects the lipophilicity-enhancing effect of the ortho-chlorine atom on the phenyl ring .

Lipophilicity Physicochemical profiling logP 2-arylthiazole

Hydrogen Bond Donor Count: Ortho‑Chloro Phenyl Substitution Eliminates One H‑Bond Donor Relative to Amino‑Thiazole Analogues

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid (hydrochloride salt form) possesses one hydrogen bond donor (the carboxylic acid proton) . In contrast, the 2-amino-substituted analogue 3-(2-amino-1,3-thiazol-4-yl)propanoic acid (CAS 186537-42-8) presents two hydrogen bond donors (carboxylic acid plus primary amine) . The reduction from two to one H‑bond donor is structurally consequential for passive membrane permeability, as each additional H‑bond donor has been estimated to reduce permeability by roughly 10-fold in Caco-2 monolayer models .

Hydrogen bonding Drug-likeness Permeability Fragment-based drug discovery

Commercial Purity Benchmarking: High-Purity HCl Salt Lot Documentation Provides Procurement-Grade Traceability vs. Uncharacterized Free Acid Batches

The hydrochloride salt form of 3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid (CAS 1332530-24-1) is commercially available with a documented purity specification of 98% from a supplier that provides a downloadable Certificate of Analysis (CoA) . In contrast, the free acid form (CAS 1181657-81-7) is listed by several vendors at 97% purity, but consistently without accompanying CoA documentation, melting point, boiling point, or density data, and physical state descriptions remain absent or marked “N/A” . This specification gap represents a tangible procurement risk for applications requiring verified starting-material integrity, such as quantitative pharmacology or chemical biology probe synthesis.

Purity Quality control Procurement Analytical chemistry

Toxicological Risk Inference by Regioisomeric Analogy: Ortho‑Chloro Substitution Diverges from the Hepatotoxic Para‑Chloro Class Member Fenclozic Acid

Fenclozic acid (2-(4-chlorophenyl)-4-thiazoleacetic acid; 'Myalex'), a structurally proximate para‑chloro regioisomer differing only in chlorine position and linker length (–CH₂COOH vs. –CH₂CH₂COOH), was withdrawn from clinical development due to human hepatotoxicity at daily doses of 400 mg, with Phase 1 bioactivation implicated in covalent protein binding . The target compound carries an ortho‑chloro substitution on the phenyl ring and a propanoic acid (rather than acetic acid) linker. While no direct hepatotoxicity data exist for the target compound, the para‑chloro regioisomer's established toxicity profile provides a structural alert: the ortho‑chloro substitution pattern alters both the electronic environment of the phenyl ring and the steric accessibility of the thiazole‑adjacent carbon, factors known to modulate the rate and regiochemistry of cytochrome P450-mediated aromatic hydroxylation and potential reactive metabolite formation . This toxicological divergence by regioisomerism makes the ortho‑chloro compound a mechanistically informative comparator for structure‑toxicity relationship (STR) studies.

Hepatotoxicity Regioisomerism Drug safety Metabolic bioactivation

Evidence-Backed Application Scenarios for Procuring 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic Acid


Fragment-Based Library Design Requiring Higher logP Thiazole Carboxylic Acid Building Blocks

Screening libraries that aim to sample lipophilic chemical space for intracellular target engagement can incorporate 3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid as a fragment with predicted logP of 3.22, providing a meaningful lipophilicity increment (+0.39 log units) over the unsubstituted phenyl analogue (logP ~2.83) without introducing additional hydrogen bond donors .

Salt Form Selection for Biochemical Assay Development Requiring Verified Purity and Batch Traceability

When a research program requires a thiazole‑propanoic acid building block with documented purity and lot‑specific analytical traceability, the hydrochloride salt form (CAS 1332530-24-1, 98% purity, CoA available) should be selected over the free acid form (CAS 1181657-81-7, 97% purity, no CoA or physicochemical characterization data available) .

Structure–Toxicity Relationship Studies Probing the Effect of Chlorine Regioisomerism on Aryl‑Thiazole Hepatotoxic Potential

The ortho‑chloro substitution pattern of the target compound, combined with its propanoic acid linker, provides a structurally distinct comparator to the para‑chloro hepatotoxic agent fenclozic acid (acetic acid linker, human hepatotoxicity at 400 mg/day). Procurement of the target compound alongside fenclozic acid enables systematic investigation of how chlorine position and carboxylic acid chain length influence metabolic bioactivation and covalent protein binding .

Permeability-Focused Analogue Design Exploiting Reduced H‑Bond Donor Count vs. Amino‑Thiazole Scaffolds

For medicinal chemistry teams optimizing passive permeability in a thiazole‑based series, the 2‑(2‑chlorophenyl) analogue (one H‑bond donor) offers a measurable advantage over the 2‑amino‑thiazole variant (two H‑bond donors), consistent with the established ~10‑fold permeability penalty per additional donor . This structural feature supports the compound's use as a more permeability‑friendly starting scaffold in lead optimization.

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